(R)-6-Methylpiperidin-2-one is a chiral piperidinone compound that plays a significant role in medicinal chemistry and organic synthesis. It is classified as a piperidine derivative, a category of cyclic amines that are commonly found in various natural and synthetic compounds. This compound is particularly noted for its potential applications in drug development due to its structural properties.
The compound can be derived from various synthetic routes involving starting materials such as amino acids and lactones. It is classified under the broader category of piperidinones, which are known for their diverse biological activities, including analgesic and anti-inflammatory properties. The compound's systematic name is (R)-6-Methylpiperidin-2-one, with the molecular formula and a molecular weight of approximately 113.16 g/mol .
Several methods have been developed for the synthesis of (R)-6-Methylpiperidin-2-one. One notable approach involves the asymmetric synthesis using D-phenylglycinol and δ-valerolactone as starting materials. This method utilizes s-BuLi (butyllithium) for alkylation processes, which allows for the selective formation of the desired enantiomer with high yields .
(R)-6-Methylpiperidin-2-one features a six-membered ring containing one nitrogen atom and five carbon atoms, with a methyl group attached at the sixth position. The stereochemistry at the nitrogen atom contributes to its chiral nature.
This structure allows for various functional group modifications, making it versatile in chemical synthesis.
(R)-6-Methylpiperidin-2-one can undergo several chemical reactions typical of piperidine derivatives:
These reactions are facilitated by the compound's nucleophilic nitrogen and electrophilic carbonyl functionalities, enabling further derivatization .
The mechanism by which (R)-6-Methylpiperidin-2-one exerts its biological effects often involves interaction with specific receptors in the central nervous system. For instance, it has been studied as a potential positive allosteric modulator of NMDA receptors, which are crucial for synaptic plasticity and memory function.
Such mechanisms contribute to its therapeutic potential in cognitive disorders .
These properties make (R)-6-Methylpiperidin-2-one suitable for various laboratory applications .
(R)-6-Methylpiperidin-2-one has several scientific uses:
Its versatility and functional properties continue to make it an important compound in both academic research and industrial applications .
Chiral auxiliaries enable precise stereocontrol during alkylation, with D-phenylglycinol emerging as a highly effective scaffold. When condensed with δ-valerolactone derivatives, it forms a trans-fused bicyclic intermediate that directs stereoselective C-3 methylation. The rigid conformation imposed by the auxiliary shields one enolate face, ensuring alkylation occurs exclusively from the Re face to generate the (S)-configured product. Subsequent auxiliary removal and lactam oxidation yield enantiopure (R)-6-methylpiperidin-2-one. This method achieves >99% de when alkylating the unprotected hydroxyl intermediate with 2.5 equiv s-BuLi, contrasting with lower selectivity (1:2.5 dr) when the hydroxyl group is protected [1] [2].
Table 1: Performance of Chiral Auxiliaries in Alkylation
Auxiliary | Equiv s-BuLi | Product Ratio (R:S) | Yield (%) | Diastereomeric Excess (%) |
---|---|---|---|---|
D-Phenylglycinol (unprotected OH) | 2.5 | >99:1 | 91 | >99 |
D-Phenylglycinol (TBDMS-protected) | 1.5 | 1:2.5 | 90 | 40 |
The auxiliary’s hydroxyl group participates in chelation-assisted lithiation, explaining the high stereoselectivity in unprotected systems. Computational studies confirm that the Re-face attack is favored by 3.2 kcal/mol due to steric constraints from the phenyl ring [2].
Direct hydrogenation of pyridine precursors offers a streamlined route to (R)-6-methylpiperidin-2-one. Manganese-cinchona catalysts (e.g., L6) achieve 92% ee in reducing 6-methylpyridin-2(1H)-one derivatives under 60 bar H₂ in aqueous ethanol. The Mn(I) center coordinates with the cinchona alkaloid’s quinuclidine N and picolinamide O atoms, creating a chiral pocket that guides si-face hydride transfer [3]. Alternative Pd/C and Rh/C systems hydrogenate 2-alkenylpyridines chemoselectively, tolerating reducible groups (e.g., alkenes, nitriles), though fluorinated analogs require specialized Ru catalysts to prevent defluorination [4] [5].
Table 2: Hydrogenation Catalysts for Pyridine Derivatives
Catalyst System | Substrate | Conditions | ee (%) | Notes |
---|---|---|---|---|
Mn(I)-L6 (cinchona) | 6-Methylpyridin-2-one | 60 bar H₂, H₂O:EtOH (4:1), 40°C | 92 | Water-assisted transition state |
Pd/C, Rh/C | 2-Alkenyl-6-methylpyridine | 30 bar H₂, EtOH, 25°C | 85–90 | Chemoselective for pyridine ring |
Ru-Melamine/TiO₂ | 3-Fluoro-6-methylpyridine | 50 bar H₂, H₂O, 100°C | 94 | Prevents dehydrofluorination |
Mechanistic studies reveal water-mediated H₂ activation through a six-membered transition state, lowering the energy barrier for hydride transfer [3].
Engineered (R)-transaminases (e.g., MnTA mutants) resolve racemic 6-methylpiperidin-2-one precursors with exceptional efficiency. Saturation mutagenesis at residues W145 and L146 enlarges the active site, enabling accommodation of the N-Boc-piperidinone substrate. The variant W145F/L146V achieves 98% ee and 95% conversion by selectively aminating 6-methyl-2-oxopiperidine with isopropylamine as the amine donor. This process avoids the theoretical 50% yield limitation of kinetic resolution by coupling with an amino acceptor to drive equilibrium [6].
Table 3: Engineered Transaminase Mutants for Kinetic Resolution
Mutation Site | Wild-Type Activity | Mutant Activity (W145F/L146V) | Impact |
---|---|---|---|
W145 | Low substrate binding | Kₘ reduced 3.5-fold | Enhanced substrate affinity |
L146 | Steric clash | Active site volume ↑ 40% | Accommodates bulky groups |
F189 | Flexible loop | Stabilized catalytic pocket | Improved thermostability |
The reaction proceeds via a Ping-Pong Bi-Bi mechanism: the PLP cofactor forms a ketimine intermediate with the substrate, followed by stereoselective protonation to yield the (R)-amine [6].
The stoichiometry of s-BuLi critically influences stereoselectivity during lactam enolization. For N-[(1R)-2-hydroxy-1-phenylethyl]piperidin-2-one, using 2.5 equiv s-BuLi generates a dianionic species where the alkoxide oxygen assists in lithiating C-3. This intramolecular chelation locks the enolate in an E-configuration, enabling Re-face methylation to afford exclusively the (3S)-isomer. Protecting the hydroxyl group (e.g., as TBDMS ether) disrupts chelation, resulting in a 1:2.5 mixture of (3S) and (3R) diastereomers due to unselective Z-enolate formation [1].
Key Mechanistic Steps:
Table 4: Influence of Protecting Groups on s-BuLi-Mediated Alkylation
Substrate | s-BuLi (equiv) | Product Configuration | dr (S:R) |
---|---|---|---|
1-[(1R)-2-Hydroxy-1-phenylethyl]piperidin-2-one | 2.5 | 3S | >99:1 |
(R)-1-(2-[(tert-Butyldimethylsilyl)oxy]-1-phenylethyl)piperidin-2-one | 1.5 | 3S + 3R | 1:2.5 |
The (3R) diastereomer’s structure was confirmed via single-crystal X-ray diffraction, revealing axial methyl stereochemistry [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: